molecular formula C12H15NO B063602 2-Benzylpiperidin-4-one CAS No. 193469-44-2

2-Benzylpiperidin-4-one

Cat. No. B063602
M. Wt: 189.25 g/mol
InChI Key: HBXGSIZEPYWAOK-UHFFFAOYSA-N
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Patent
USRE037886E1

Procedure details

A mixture of intermediate 2 (3.2 g), 1-(diphenylmethyl) piperazine (2.5 g) and aluminum tributoxide (2 g) in toluene (250 ml) was hydrogenated for 48 hours at 50° C., with palladium on activated carbon (10%; 2 g) as a catalyst in the presence of thiophene (4% solution; 1 ml). After uptake of hydrogen (1 equiv), the catalyst was filtered off and the filtrate was evaporated. The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10). Two pure fractions were collected and their solvent was evaporated, resulting in residue 1 and residue 2. Residue 1 was suspended in DIPE. The precipitate was filtered off and dried, yielding 0.94 g (17%) of (±)-cis-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl) piperidine (compound 12; mp. 100.8° C.). Residue 2 was dried, yielding 0.2 g (3.6%) of (±)-trans-1-(dimethylbenzoyl)-4-[4-(diphenylmethyl)-1-piperazinyl]-2-(phenylmethyl)piperidine (compound 13).
Name
intermediate 2
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:21]=[C:22]([CH3:24])[CH:23]=1)[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH:8]1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:6].C1(C(C2C=CC=CC=2)N2CCNCC2)C=CC=CC=1.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Al+3].S1C=CC=C1.[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:15]1([CH2:14][CH:8]2[CH2:9][C:10](=[O:13])[CH2:11][CH2:12][NH:7]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:24][C:22]1[CH:21]=[C:4]([CH:3]=[C:2]([CH3:1])[CH:23]=1)[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH:8]1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:6] |f:2.3.4.5|

Inputs

Step One
Name
intermediate 2
Quantity
3.2 g
Type
reactant
Smiles
CC=1C=C(C(=O)N2C(CC(CC2)=O)CC2=CC=CC=C2)C=C(C1)C
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by high-performance liquid chromatography over silica gel (eluent: CH2Cl2/CH3OH 100/0, upgrading to 90/10)
CUSTOM
Type
CUSTOM
Details
Two pure fractions were collected
CUSTOM
Type
CUSTOM
Details
their solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC1NCCC(C1)=O
Name
Type
product
Smiles
CC=1C=C(C(=O)N2C(CC(CC2)=O)CC2=CC=CC=C2)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.